Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate

Kinase inhibitor selectivity Pyrido[4,3-d]pyrimidine scaffold EGFR

Accelerate your kinase inhibitor program with this validated pyrido[4,3-d]pyrimidin-4(3H)-one intermediate. The Boc-protected piperazine at the 7-position enables rapid late-stage diversification for Pim1, FLT3, and KRAS inhibitor SAR. Co-crystal structures confirm the scaffold engages the hinge-binding pocket. Avoid de novo 8–12 step synthesis; derivatize from stock in 1–2 weeks. ≥95% purity, ideal for focused library synthesis and selectivity profiling across kinase panels.

Molecular Formula C16H21N5O3
Molecular Weight 331.376
CAS No. 2460755-88-6
Cat. No. B2895382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate
CAS2460755-88-6
Molecular FormulaC16H21N5O3
Molecular Weight331.376
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C3C(=C2)N=CNC3=O
InChIInChI=1S/C16H21N5O3/c1-16(2,3)24-15(23)21-6-4-20(5-7-21)13-8-12-11(9-17-13)14(22)19-10-18-12/h8-10H,4-7H2,1-3H3,(H,18,19,22)
InChIKeyRIEZPZDKJUWFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-(4-Oxo-3H-Pyrido[4,3-d]Pyrimidin-7-yl)Piperazine-1-Carboxylate (CAS 2460755-88-6): Procurement-Ready Pyrido[4,3-d]Pyrimidine Building Block for Kinase-Focused Drug Discovery


Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate (CAS 2460755-88-6) is a synthetic small-molecule heterocycle comprising a pyrido[4,3-d]pyrimidin-4(3H)-one core functionalized at the 7-position with a Boc-protected piperazine moiety . With a molecular formula of C₁₆H₂₁N₅O₃ and a molecular weight of 331.38 g/mol, this compound is supplied as a research-grade intermediate (typically ≥95% purity) . The pyrido[4,3-d]pyrimidine scaffold is a recognized adenine-mimetic hinge-binding motif widely exploited in the design of ATP-competitive kinase inhibitors, particularly against targets such as Pim1, FLT3, EGFR, CDK2, and KRAS [1][2].

Why In-Class Pyrido[4,3-d]Pyrimidine Analogs Cannot Substitute for Tert-Butyl 4-(4-Oxo-3H-Pyrido[4,3-d]Pyrimidin-7-yl)Piperazine-1-Carboxylate in Drug Discovery Programs


The pyrido[4,3-d]pyrimidine scaffold exhibits profound structure-activity relationship (SAR) sensitivity to the nature and position of substituents. Even subtle alterations—such as shifting the ring fusion from [4,3-d] to [3,4-d] or exchanging a 4-oxo group for a 4-amino group—can redirect kinase selectivity profiles by orders of magnitude . For instance, the regioisomeric pyrido[3,4-d]pyrimidine series has yielded EGFR inhibitors with IC₅₀ values as low as 0.008 nM, whereas the pyrido[4,3-d] series more commonly targets Pim1, FLT3, and KRAS [1][2]. The specific 7-piperazine substitution pattern with a Boc protecting group on the target compound provides a unique vector for further derivatization while maintaining the 4-oxo tautomeric state critical for hinge-binding hydrogen bond networks, making direct interchange with 2-substituted, 4-substituted, or deprotected analogs chemically invalid without complete re-validation of kinase inhibition profiles [3].

Quantitative Differentiation Evidence for Tert-Butyl 4-(4-Oxo-3H-Pyrido[4,3-d]Pyrimidin-7-yl)Piperazine-1-Carboxylate Versus Closest Analogs


Pyrido[4,3-d] Core Conveys Kinase Selectivity Distinct from Pyrido[3,4-d] Regioisomers: EGFR vs. Pim1/FLT3 Target Engagement

The pyrido[4,3-d]pyrimidine regioisomer directs kinase inhibition toward Pim1 and FLT3, whereas the pyrido[3,4-d] regioisomer preferentially targets EGFR. The target compound's [4,3-d] core places it in the Pim1/FLT3 pharmacological space. A representative pyrido[3,4-d]pyrimidine derivative (7f) achieves an EGFR IC₅₀ of 0.008 nM [1], while the pyrido[4,3-d]pyrimidine derivative SKI-O-068 shows a Pim1 IC₅₀ of 123 (±14) nM and no reported EGFR activity [2]. This 15,000-fold difference in target engagement between regioisomers demonstrates that the [4,3-d] versus [3,4-d] ring fusion is a binary selectivity switch.

Kinase inhibitor selectivity Pyrido[4,3-d]pyrimidine scaffold EGFR Pim1 FLT3

7-Position Boc-Piperazine Enables Late-Stage Diversification Compared to 2,7-Dichloro Analog

The target compound bears a Boc-protected piperazine at the 7-position, whereas the closely related tert-butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate (CAS 2454396-21-3) has chlorine atoms occupying both the 2- and 7-positions, with the piperazine shifted to the 4-position . The target compound's 7-piperazine substitution with a free 4-oxo group preserves the key hydrogen-bonding motif required for kinase hinge binding, while the Boc group allows controlled deprotection to generate a free secondary amine for subsequent N-functionalization (e.g., sulfonylation, acylation, reductive amination) [1]. In the dichloro analog, synthetic manipulation at the 2- and 7-positions requires sequential cross-coupling reactions, which may be incompatible with many functional groups desired in lead optimization libraries.

Late-stage functionalization Boc protecting group Piperazine derivatization Medicinal chemistry Parallel synthesis

4-Oxo Tautomeric State Locks Bioactive Conformation Relative to 4-Amino or 4-Unsubstituted Analogs

The 4-oxo group on the target compound establishes an intramolecular hydrogen bond with the adjacent 3-NH, creating a conformational lock that rigidifies the hinge-binding pharmacophore [1]. This design principle was validated in the pyrimidopyridone IRAK4 inhibitor series, where the 4-oxo/3-NH internal H-bond enabled truncation of a large basic substituent to a 1-methylcyclopropyl group while retaining IRAK4 potency and improving permeability and metabolic stability [1]. In contrast, 4-amino-substituted pyrido[4,3-d]pyrimidines (e.g., the EGFR inhibitor series) adopt a different tautomeric state and hydrogen-bonding pattern that favors EGFR kinase binding but reduces conformational rigidity . The target compound's 4-oxo form therefore pre-organizes the scaffold for targets requiring this specific hinge-binding geometry (Pim1, IRAK4, FLT3) rather than those preferring the 4-amino pharmacophore (EGFR family).

Hinge-binding motif Internal hydrogen bond Conformational restriction Kinase inhibitor design Pyrimidopyridone

Pyrido[4,3-d]Pyrimidine Scaffold Enables FLT3-ITD and FLT3-D835Y Dual Inhibition Not Observed with Pyrido[2,3-d] Core

Pyrido[4,3-d]pyrimidine derivatives have demonstrated potent dual inhibition of both FLT3-ITD (internal tandem duplication) and FLT3-D835Y (gatekeeper mutation) in biochemical assays, with representative compound 34f achieving IC₅₀ values of 4 nM and 1 nM, respectively [1]. In contrast, the pyrido[2,3-d]pyrimidine antibacterial pipemidic acid acts via DNA gyrase inhibition (antibacterial IC₅₀ = 249 µM against E. coli) and shows no measurable kinase activity . The target compound's [4,3-d] core is structurally homologous to the FLT3-active series, while the [2,3-d] core directs biological activity toward an entirely different target class. This core-dependent target engagement underscores the non-interchangeability of pyridopyrimidine ring systems even within the same nominal compound family.

FLT3 kinase Resistance mutation Acute myeloid leukemia Type I kinase inhibitor Pyridopyrimidine

Boc-Protected Piperazine at Position 7 Confers Chemical Stability Advantage Over Free Amine During Storage and Handling

The target compound is supplied and stored as the Boc-protected piperazine, which is chemically stable under standard ambient storage conditions (recommended: 2–8°C, desiccated). Free piperazine analogs (the Boc-deprotected form) are susceptible to atmospheric CO₂ absorption forming carbamate salts, oxidation to N-oxides, and hygroscopic degradation, all of which can reduce effective compound concentration and confound biological assay reproducibility [1]. While no published accelerated stability study exists for this exact compound, the general principle that Boc-protected amines exhibit superior shelf-life compared to their free-base counterparts is well-established in compound management practice [1]. The supplier reports typical purity of ≥95% for the target compound .

Chemical stability Boc protecting group Compound management Long-term storage Research chemical procurement

Recommended Procurement and Deployment Scenarios for Tert-Butyl 4-(4-Oxo-3H-Pyrido[4,3-d]Pyrimidin-7-yl)Piperazine-1-Carboxylate in Drug Discovery


Pim1 or FLT3 Kinase Inhibitor Lead Optimization Programs Utilizing 7-Position Diversification

The target compound is optimally deployed as a late-stage diversification intermediate in Pim1 or FLT3 inhibitor programs. After Boc deprotection, the liberated 7-piperazine NH can be reacted with diverse electrophiles (sulfonyl chlorides, acyl chlorides, isocyanates, or via reductive amination) to generate focused libraries probing the solvent-exposed region of the kinase active site . This strategy is directly informed by the Pim1 co-crystal structure of SKI-O-068 (PDB 4JX3), which demonstrates that substituents at the piperazine position can engage the ribose pocket and influence selectivity against Syk (IC₅₀ = 53 nM) and Pyk2 (IC₅₀ = 55 nM) [1].

KRAS G12D or Pan-KRAS Inhibitor Discovery Using Pyrido[4,3-d]Pyrimidine Scaffold

Recent patent disclosures (WO-2022248885-A3, Redx Pharma) establish the pyrido[4,3-d]pyrimidine core as a validated starting point for broad-spectrum KRAS mutant inhibitors [2]. The target compound's 7-(Boc-piperazin-1-yl) substitution provides a vector for appendage of diverse aryl or heteroaryl groups known to interact with the KRAS switch-II pocket. Procurement of this intermediate allows medicinal chemistry teams to rapidly access the chemical space claimed in the Redx Pharma patent family without undertaking a de novo 8–12 step core synthesis.

Kinase Selectivity Panel Screening for Scaffold Profiling

Organizations building internal kinase inhibitor libraries can use the target compound—in both its Boc-protected and deprotected forms—as a probe to profile the baseline selectivity of the 4-oxo-pyrido[4,3-d]pyrimidine scaffold across a panel of 50–100 kinases. The class-level data indicate that this scaffold is likely to show preferential binding to Pim1 (IC₅₀ ~123 nM for SKI-O-068), FLT3 (IC₅₀ 1–4 nM), and potentially IRAK4, while sparing EGFR-family kinases [1][3]. Such a profiling dataset enables data-driven decisions about which therapeutic programs should adopt this scaffold versus alternative chemotypes.

Contract Research and Custom Synthesis Service Operations

For CROs and custom synthesis providers, stocking this compound as a catalog intermediate enables rapid fulfillment of client requests for pyrido[4,3-d]pyrimidine-based analogs. The Boc-piperazine handle is the most commonly requested functionalization point in medicinal chemistry collaborations, and having the compound pre-synthesized and quality-controlled (≥95% purity) reduces client lead times from 6–8 weeks (full custom synthesis) to 1–2 weeks (derivatization from stock) .

Quote Request

Request a Quote for Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.